Cas no 226226-39-7 (CCR2 antagonist 4)

CCR2 antagonist 4 structure
Nombre del producto:CCR2 antagonist 4
Número CAS:226226-39-7
MF:C21H21ClF3N3O2
Megavatios:439.858554601669
CID:1414083
PubChem ID:44453327
CCR2 antagonist 4 Propiedades químicas y físicas
Nombre e identificación
-
- N-(2-{[(3R)-1-(4-Chlorobenzyl)-3-pyrrolidinyl]amino}-2-oxoethyl)- 3-(trifluoromethyl)benzamide hydrochloride (1:1)
- N-[2-[[(3R)-1-[(4-chlorophenyl)Methyl]-3-pyrrolidinyl]aMino]-2-oxoethyl]-3-(trifluoroMethyl)benzaMidehydrochloride
- Teijin coMpound 1
- N-[2-[[1-[(4-Chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;hyd
- CCR2 antagonist 4
- N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
- 226226-39-7
- AKOS040740191
- CS-7875
- BAOQJSULMWXFRK-GOSISDBHSA-N
- MS-27904
- HY-108323
- BJA22639
- teijin-compound-1
- (R)-N-(2-(1-(4-chlorobenzyl)pyrrolidin-3-ylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide
- CHEMBL255408
- NCGC00370812-01
- N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl) benzamide hydrochloride
- BDBM50236430
-
- Renchi: 1S/C21H21ClF3N3O2.ClH/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25;/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29);1H
- Clave inchi: PGUQBBISBKGQDC-UHFFFAOYSA-N
- Sonrisas: ClC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N1C([H])([H])C([H])([H])C([H])(C1([H])[H])N([H])C(C([H])([H])N([H])C(C1C([H])=C([H])C([H])=C(C(F)(F)F)C=1[H])=O)=O.Cl[H]
Atributos calculados
- Calidad precisa: 439.12763
- Masa isotópica única: 439.127
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 31
- Cuenta de enlace giratorio: 6
- Complejidad: 597
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 61.4
- Xlogp3: 3.8
Propiedades experimentales
- Denso: 1.37±0.1 g/cm3(Predicted)
- Punto de ebullición: 597.9±50.0 °C(Predicted)
- Disolución: DMSO: ≥20mg/mL
- PSA: 61.44
CCR2 antagonist 4 Información de Seguridad
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
CCR2 antagonist 4 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T880212-5mg |
Teijin compound 1 |
226226-39-7 | ≥99% | 5mg |
¥1,624.50 | 2022-01-14 | |
MedChemExpress | HY-108323-10mM*1mLinDMSO |
CCR2 antagonist 4 |
226226-39-7 | 100.0% | 10mM*1mLinDMSO |
¥2510 | 2023-07-26 | |
Ambeed | A1366198-5mg |
(R)-N-(2-((1-(4-Chlorobenzyl)pyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide |
226226-39-7 | 99% | 5mg |
$99.0 | 2025-02-27 | |
1PlusChem | 1P00C4YY-1mg |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamidehydrochloride |
226226-39-7 | 100% | 1mg |
$95.00 | 2025-02-25 | |
A2B Chem LLC | AF65514-1mg |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamidehydrochloride |
226226-39-7 | 1mg |
$92.00 | 2024-04-20 | ||
A2B Chem LLC | AF65514-100mg |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamidehydrochloride |
226226-39-7 | 100mg |
$743.00 | 2024-04-20 | ||
A2B Chem LLC | AF65514-10mg |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamidehydrochloride |
226226-39-7 | 10mg |
$244.00 | 2024-04-20 | ||
1PlusChem | 1P00C4YY-5mg |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamidehydrochloride |
226226-39-7 | 100% | 5mg |
$185.00 | 2025-02-25 | |
A2B Chem LLC | AF65514-50mg |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamidehydrochloride |
226226-39-7 | 50mg |
$543.00 | 2024-04-20 | ||
A2B Chem LLC | AF65514-500mg |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamidehydrochloride |
226226-39-7 | 500mg |
$1445.00 | 2024-04-20 |
CCR2 antagonist 4 Literatura relevante
-
1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
226226-39-7 (CCR2 antagonist 4) Productos relacionados
- 1007787-02-1(1-(2-phenylethenesulfonyl)-N-{[2-(trifluoromethoxy)phenyl]methyl}piperidine-4-carboxamide)
- 2055839-96-6(Methyl 4-bromo-2,3-dichlorobenzoate)
- 893978-06-8(4-methoxy-N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide)
- 175278-54-3(Benzaldehyde,5-nitro-2-(2-pyridinylthio)-)
- 1094550-30-7(5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid)
- 2679932-47-7(rac-(2R,3S)-1-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)piperidine-3-carboxylic acid)
- 2092886-71-8((E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid)
- 116617-31-3(2-Cyano(4-fluorophenyl)methylbenzenecarbonitrile)
- 2059999-18-5(2-ethyl-5-hydroxy-1,4,6-trimethyl-1H-indole-3-carboxylic acid)
- 2228733-26-2(1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}cyclopentan-1-amine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:226226-39-7)CCR2 antagonist 4

Pureza:99%/99%/99%/99%/99%/99%
Cantidad:5mg/10mg/25mg/50mg/100mg/250mg
Precio ($):154.0/185.0/225.0/338.0/507.0/913.0
atkchemica
(CAS:226226-39-7)CCR2 antagonist 4

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe